molecular formula C18H18ClNO B5587432 3-(2-chlorophenyl)-N-mesitylacrylamide

3-(2-chlorophenyl)-N-mesitylacrylamide

Cat. No.: B5587432
M. Wt: 299.8 g/mol
InChI Key: GUGPZLCLNUXELA-CMDGGOBGSA-N
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Description

3-(2-Chlorophenyl)-N-mesitylacrylamide is an acrylamide derivative featuring a 2-chlorophenyl group attached to the acrylamide backbone and a mesityl (2,4,6-trimethylphenyl) substituent on the nitrogen atom. Its molecular structure combines aromatic chlorination with steric hindrance from the bulky mesityl group, making it relevant in materials science and medicinal chemistry.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-12-10-13(2)18(14(3)11-12)20-17(21)9-8-15-6-4-5-7-16(15)19/h4-11H,1-3H3,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGPZLCLNUXELA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties. For instance:

  • N-(3,4-Dichlorophenyl)methylacrylamide (Chloranocryl, CAS 2164-09-200): Contains two chlorine atoms at the 3- and 4-positions, enhancing electrophilicity and pesticidal activity compared to the mono-chlorinated target compound .
  • 3-Chloro-N-(2-methylphenyl) : Replaces chlorine with a methyl group at the ortho position, reducing polarity but increasing lipophilicity .

Table 1: Substituent Effects on Aromatic Rings

Compound Substituents Molecular Weight Key Properties
3-(2-Chlorophenyl)-N-mesitylacrylamide 2-Cl, N-mesityl ~315.8* High steric hindrance
Chloranocryl 3,4-diCl, N-methyl 218.6 Pesticidal activity
3-Chloro-N-(2-methylphenyl) 3-Cl, 2-Me 183.6 Enhanced lipophilicity

*Calculated based on molecular formula.

Variations in the N-Substituent

The mesityl group distinguishes the target compound from analogs with smaller or electron-withdrawing N-substituents:

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : A chloroacetamide herbicide with a methoxymethyl group, enabling soil mobility due to reduced steric bulk .
  • AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea) : Incorporates a urea moiety instead of acrylamide, improving hydrogen-bonding capacity for enzyme inhibition .

Table 2: N-Substituent Comparisons

Compound N-Substituent Bioactivity/Application
This compound Mesityl (2,4,6-triMePh) Potential enzyme inhibition*
Alachlor Methoxymethyl Herbicide
AVE#21 Urea-linked aryl Glycogen phosphorylase inhibitor

*Inferred from structural analogs in .

Core Structure Modifications

Replacing the acrylamide backbone with heterocycles or alternative functional groups alters reactivity:

  • 3-Chloro-N-phenyl-phthalimide : A phthalimide derivative with a chlorine atom, used in polymer synthesis due to its anhydride-forming capability .
  • 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine : Pyridazine core with a methoxy group, exhibiting planar geometry for intercalation or binding .

Table 3: Core Structure Variations

Compound Core Structure Application
This compound Acrylamide Material/Pharmaceutical intermediate
3-Chloro-N-phenyl-phthalimide Phthalimide Polyimide monomer
DMPI (piperidinyl-indole derivative) Piperidine-indole hybrid MRSA synergist

Key Research Findings

  • Chlorine Position : Ortho-chlorination (as in the target compound) may enhance metabolic stability compared to para-substituted analogs like N-(3-Chloro-4-hydroxyphenyl)acetamide .
  • Synthetic Challenges : Bulky N-substituents (e.g., mesityl) complicate crystallization, as observed in studies on N-(aryl)amides requiring precise control of reaction conditions .

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